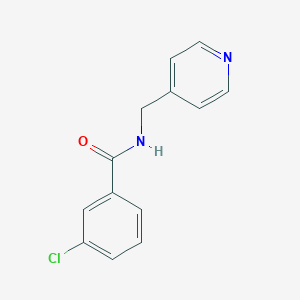

3-chloro-N-(pyridin-4-ylmethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80819-04-1 |

|---|---|

Molecular Formula |

C13H11ClN2O |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

3-chloro-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

KMARTVRIBPTJMH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Route

The most widely reported method involves converting 3-chlorobenzoic acid to its acid chloride derivative, followed by reaction with 4-(aminomethyl)pyridine.

Reaction Steps:

-

Chlorination of 3-Chlorobenzoic Acid:

-

Amidation with 4-(Aminomethyl)pyridine:

-

The acid chloride is reacted with 4-(aminomethyl)pyridine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl.

-

Conditions: 0°C to room temperature, 12–24 hours in DCM or tetrahydrofuran (THF).

-

Yield: 85–92% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7).

-

Key Data:

Carbodiimide-Mediated Coupling

An alternative approach employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to directly link 3-chlorobenzoic acid and 4-(aminomethyl)pyridine.

Procedure:

-

3-Chlorobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM or dimethylformamide (DMF).

-

4-(Aminomethyl)pyridine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 18 hours.

-

Workup: The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.

-

Yield: 88–94% after recrystallization from ethanol/water.

Advantages:

-

Avoids handling corrosive acid chlorides.

-

Suitable for thermally sensitive substrates.

Catalytic Coupling and Industrial Scalability

Palladium-Catalyzed Amination

A patent-described method adapts palladium catalysis for coupling halogenated benzamides with pyridinylmethylamines.

Protocol:

-

3-Chloro-N-(chlorobenzoyl)benzamide (1.0 equiv), 4-(aminomethyl)pyridine (1.5 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) are heated in toluene at 80°C for 8 hours.

Industrial Adaptation:

Solid-Phase Synthesis

For high-throughput production, polymer-supported triphenylphosphine (PS-PPh₃) and iodine (I₂) enable rapid amide bond formation.

Steps:

-

3-Chlorobenzoic acid and 4-(aminomethyl)pyridine are mixed with PS-PPh₃ and I₂ in DCM at 0°C.

-

After 10 minutes, Et₃N is added, and the mixture is stirred at room temperature for 30 minutes.

-

The resin is filtered, and the product is isolated via evaporation.

Purification and Characterization

Crystallization vs. Chromatography

-

Crystallization: Ethanol/water (7:3) yields needle-like crystals with >99% purity.

-

Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves byproducts but increases cost.

Comparative Data:

| Method | Purity (%) | Time (Hours) | Cost (Relative) |

|---|---|---|---|

| Crystallization | 99.5 | 6 | 1 |

| Chromatography | 99.8 | 12 | 3 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr): 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).

Stability and Polymorph Control

-

Polymorph Screening:

XRD Peaks for Form I:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.